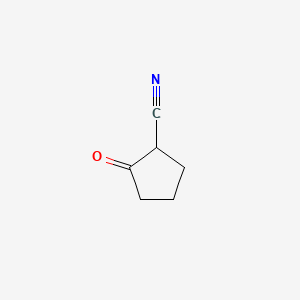

2-Oxocyclopentanecarbonitrile

Descripción

The exact mass of the compound 2-Oxocyclopentanecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146861. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxocyclopentanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxocyclopentanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMQSLPLJDKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875655 | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-29-9 | |

| Record name | 2-Oxocyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2941-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxocyclopentanecarbonitrile (CAS No. 2941-29-9): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Oxocyclopentanecarbonitrile, a pivotal intermediate in synthetic organic chemistry. Identified by its CAS Number 2941-29-9, this bifunctional molecule incorporates both a ketone and a nitrile group, rendering it a versatile building block for the synthesis of complex chemical architectures, particularly in the realms of pharmaceutical and agrochemical development.[1] This document will explore the compound's fundamental physicochemical properties, delve into established synthetic protocols with mechanistic insights, discuss its significant applications, and outline critical safety and handling procedures. The objective is to equip researchers, chemists, and drug development professionals with the necessary technical knowledge to effectively and safely utilize this compound in their work.

Chemical Identity and Physicochemical Properties

2-Oxocyclopentanecarbonitrile, also known as 2-Cyanocyclopentanone, is a colorless liquid with a faint odor.[1] Its unique structure, featuring a cyano group adjacent to a carbonyl on a five-membered ring, is the source of its chemical reactivity and utility in synthesis.[1]

Table 1: Chemical Identifiers and Properties of 2-Oxocyclopentanecarbonitrile

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2941-29-9 | [1][2][3][4] |

| IUPAC Name | 2-oxocyclopentane-1-carbonitrile | [4] |

| Synonyms | 2-Cyanocyclopentanone, Cyclopentanone-2-carbonitrile | [1][4] |

| Molecular Formula | C₆H₇NO | [2][3][4] |

| Molecular Weight | 109.13 g/mol | [2][4] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 258.0 ± 33.0 °C at 760 mmHg | [2][3] |

| Flash Point | 109.9 ± 25.4 °C | [2][3] |

| InChIKey | IPMQSLPLJDKUPI-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1CC(C(=O)C1)C#N | [1][4] |

| Solubility | Soluble in organic solvents; insoluble in water.[1] | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions.[3] |[3] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 2-Oxocyclopentanecarbonitrile is most effectively achieved through the intramolecular cyclization of a linear precursor. The choice of methodology is dictated by starting material availability, desired scale, and yield.

Thorpe-Ziegler Cyclization of Hexanedinitrile

A prominent and industrially relevant method for synthesizing α-cyano ketones is the Thorpe-Ziegler reaction. This base-catalyzed intramolecular condensation of dinitriles is a powerful tool for forming five- and six-membered rings.

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of a carbon alpha to one of the nitrile groups by a strong base, typically a sodium alkoxide. This generates a carbanion that then attacks the electrophilic carbon of the other nitrile group intramolecularly, forming a cyclic enamine intermediate. The choice of a non-protic solvent is crucial to prevent quenching the carbanion. Subsequent hydrolysis of the enamine under acidic conditions yields the target α-cyano ketone. The high yield (reported up to 83%) is driven by the thermodynamic stability of the five-membered ring that is formed.[3]

Caption: Thorpe-Ziegler synthesis workflow.

Experimental Protocol: Synthesis from Hexanedinitrile

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a chemical fume hood with appropriate personal protective equipment.

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, prepare a suspension of sodium ethoxide in anhydrous toluene.

-

Substrate Addition: Heat the suspension to reflux. Add a solution of hexanedinitrile (adiponitrile) in anhydrous toluene dropwise via the dropping funnel over a period of 2-3 hours. The causality for slow addition is to maintain control over the exothermic reaction and prevent polymerization side reactions.

-

Reaction: Maintain the reflux for an additional 4-6 hours to drive the reaction to completion. The formation of a thick precipitate indicates the progress of the cyclization.

-

Quenching and Hydrolysis: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the mixture is acidic (pH ~2). This step hydrolyzes the intermediate enamine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether) two to three times to maximize product recovery.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Oxocyclopentanecarbonitrile.

Applications in Research and Drug Development

The synthetic utility of 2-Oxocyclopentanecarbonitrile is rooted in the reactivity of its two functional groups. It serves as a valuable scaffold and intermediate in medicinal chemistry and agrochemical synthesis.[1]

-

Pharmaceutical Synthesis: The compound is a key building block for creating more complex molecular frameworks.[1] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can undergo a wide range of reactions (e.g., reductive amination, Wittig reaction, aldol condensation). This dual reactivity allows for the divergent synthesis of various heterocyclic systems and substituted cyclopentane derivatives, which are common motifs in pharmacologically active molecules.[1] Its incorporation into a target molecule can contribute to desired pharmacological properties.[1]

-

Chemical Research: In a broader research context, it is used to explore reaction mechanisms and develop new synthetic methodologies.[1] Its structure is ideal for studying stereoselective reactions and for use in catalytic processes like enantioselective conjugate additions.[5]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used as an intermediate in the synthesis of pesticides and herbicides, where the cyclopentane ring system is a feature of some active compounds.[1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Oxocyclopentanecarbonitrile | CAS#:2941-29-9 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 41171-91-9,3-Oxo-cyclopentanecarbonitrile | lookchem [lookchem.com]

Predicted 1H NMR spectrum of 2-oxocyclopentanecarbonitrile

Technical Guide: Predicted H NMR Spectrum of 2-Oxocyclopentanecarbonitrile

Executive Summary

2-Oxocyclopentanecarbonitrile is a pivotal intermediate in the synthesis of bioactive agents and agrochemicals.[1] Its structural analysis is complicated by keto-enol tautomerism , a dynamic equilibrium that results in distinct NMR signatures depending on solvent polarity and temperature.[1] This guide deconstructs the spectral features of both tautomers, providing researchers with a robust framework for structural validation.

Structural Dynamics & Tautomerism

Before interpreting the spectrum, one must understand the species present in the solution. 2-Oxocyclopentanecarbonitrile exists in equilibrium between its keto form (favored in polar aprotic solvents) and its enol form (stabilized by conjugation and intramolecular H-bonding, often observed in non-polar solvents).[1]

The Equilibrium

The proton at the C2 position (

Figure 1: Keto-enol tautomerism of 2-oxocyclopentanecarbonitrile and its primary NMR diagnostic features.

Predicted H NMR Data (Keto Form)

In standard deuterated chloroform (

Solvent:

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-2 | Methine ( | 3.45 – 3.65 | dd or td | 1H | Deshielded by C=O and CN.[1] Diagnostic peak. | |

| H-5 | Methylene ( | 2.35 – 2.55 | Multiplet | 2H | Complex | |

| H-3 | Methylene ( | 2.10 – 2.30 | Multiplet | 2H | Complex | |

| H-4 | Methylene ( | 1.90 – 2.10 | Multiplet | 2H | Complex | Most shielded ring protons.[1] |

Detailed Analysis of the H-2 Signal

The methine proton at C2 is the most critical diagnostic handle.

-

Chemical Shift: The base shift for a cyclopentane proton is ~1.5 ppm. The

-carbonyl effect adds ~1.0 ppm.[1] The -

Splitting Pattern: It couples with the two protons on C3. Due to the puckered conformation of the cyclopentane ring, these two vicinal couplings are often non-equivalent (one cis, one trans relationship), leading to a doublet of doublets (dd) or a triplet of doublets (td) if pseudo-rotation averages the couplings.

Predicted H NMR Data (Enol Form)

If the sample is concentrated or in a non-polar solvent that stabilizes H-bonding, the enol form appears.

| Position | Proton Type | Chemical Shift ( | Multiplicity | Notes |

| OH | Hydroxyl | 5.50 – 12.00 | Broad Singlet | Highly variable; disappears with |

| H-2 | - | Absent | - | The C2 proton is lost to form the double bond.[1] |

| Ring H | Methylenes | 1.80 – 2.60 | Multiplets | Shifts change slightly due to |

Critical Diagnostic: The disappearance of the methine triplet/multiplet at ~3.5 ppm and the appearance of a broad downfield singlet confirms enolization.

Experimental Validation Protocol

To ensure scientific integrity, the following self-validating protocol allows you to confirm the structure and distinguish it from impurities.

Protocol: Exchange & Tautomer Identification

Objective: Differentiate the acidic H-2 proton and potential enol -OH from static impurities.[1]

Materials:

Workflow:

-

Baseline Acquisition: Dissolve sample in

.[1] Acquire standard -

Integration Check: Integrate the signal at 3.5 ppm (H-2). Calibrate against the H-4 multiplet (set to 2H). If H-2 integrates to <1H, tautomerism is active.[1]

-

Deuterium Exchange: Add 1 drop of

to the NMR tube. Shake vigorously for 30 seconds. Allow layers to separate.[1] -

Re-Acquisition: Acquire spectrum immediately.

Figure 2: Self-validating decision tree for confirming the identity of the alpha-proton via deuterium exchange.

Advanced Characterization Notes

For drug development applications requiring rigorous structural proof (e.g., IND filings):

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Stereochemistry:

-

The synthesized product is typically a racemate . If chiral resolution is performed,

H NMR with a chiral shift reagent (e.g.,

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on chemical shift prediction and tautomerism).

-

Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link] (Verified source for chemical shift correlations).[1]

-

PubChem Database. (2024).[1] 2-Oxocyclopentanecarbonitrile.[1] National Center for Biotechnology Information.[1] Available at: [Link] (Source for compound identifiers and physical properties).[1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for calculating substituent effects).

13C NMR chemical shifts for 2-cyanocyclopentanone

Advanced Spectroscopic Characterization: C NMR of 2-Cyanocyclopentanone

Executive Summary

2-Cyanocyclopentanone (also known as 2-oxocyclopentanecarbonitrile; CAS 2941-29-9) is a pivotal

This technical guide provides a rigorous analysis of the

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the species present in the NMR tube. Unlike simple ketones,

-

Keto Form: typically predominates in polar aprotic solvents (e.g., DMSO-

) and often in -

Enol Form: Stabilized by conjugation between the alkene and the nitrile group.

Graphviz: Tautomeric Equilibrium Pathway

Figure 1: Tautomeric equilibrium and associated diagnostic NMR signals.

C NMR Spectral Analysis

The following data represents the chemical shifts (

Assignment Table (Keto Form)

| Carbon Position | Label | Chemical Shift ( | Signal Type | Structural Justification |

| Carbonyl | C1 | 208.0 – 214.0 | Quaternary (C | Characteristic ketone deshielding. Slightly shielded relative to unsubstituted cyclopentanone (218 ppm) due to the inductive effect of the |

| Nitrile | CN | 116.0 – 118.0 | Quaternary (C | Distinctive region for cyano groups ( |

| C2 | 40.0 – 46.0 | Methine (CH) | The chiral center. Deshielded by both the carbonyl and the nitrile group compared to a standard alkane ( | |

| C5 | 35.0 – 39.0 | Methylene (CH | Adjacent to the carbonyl (C1). Deshielded by the inductive effect of the | |

| C3, C4 | 20.0 – 28.0 | Methylene (CH | The "back" of the ring. These carbons are furthest from the functional groups and appear in the standard aliphatic range. |

Enol Form Signatures (Minor Component)

If the sample concentration is high or a protic solvent is used, traces of the enol form may appear. Look for these diagnostic peaks:

-

Enol Carbon (C-OH): ~165 – 175 ppm (Replaces the 210 ppm carbonyl peak).

-

Enol

-Carbon (=C-CN): ~90 – 105 ppm (Significant upfield shift from typical alkenes due to conjugation and shielding).

Experimental Protocol for Optimal Resolution

To ensure accurate detection of the quaternary carbons (C1 and CN) and potential tautomers, follow this protocol.

Sample Preparation

-

Concentration: Prepare a solution of 30–50 mg of 2-cyanocyclopentanone in 0.6 mL of solvent.

-

Solvent Selection:

-

CDCl

: Recommended for routine characterization. Favors the keto form. -

DMSO-

: Use if solubility is an issue or to observe hydrogen-bonding effects. May shift the tautomeric equilibrium.

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative integration, or standard zg30 for sensitivity.

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The Nitrile (CN) and Carbonyl (C1) carbons have long longitudinal relaxation times (

). A short D1 will suppress these signals, making them disappear into the noise. -

Scans (NS): Minimum 256 scans (ideally 1024) to resolve the low-intensity quaternary carbons.

-

Spectral Width: 250 ppm (to capture the carbonyl at ~210 ppm).

Graphviz: Analysis Workflow

Figure 2: Decision tree for assigning tautomeric forms based on carbonyl region analysis.

Mechanistic Insights

Why does the Carbonyl Shift Upfield?

In unsubstituted cyclopentanone, the

-

Cause: The cyano group is a strong Electron Withdrawing Group (EWG) (

-inductive effect). While one might expect deshielding, the proximity of the

The Nitrile Diagnostic

The nitrile carbon is chemically robust. It appears at 116-118 ppm and is rarely obscured by other aliphatic signals. It serves as the primary confirmation that the cyano group is intact and has not hydrolyzed to an amide (which would appear ~160-170 ppm) or acid (~175 ppm).

References

-

PubChem Compound Summary , "2-Oxocyclopentane-1-carbonitrile (CID 98930)".[1] National Library of Medicine. Available at: [Link]

-

Fleming, F. F., & Wei, G. (2009). "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts". The Journal of Organic Chemistry, 74(9), 3551–3553.[2] (Provides comparative data for cyclic

-ketonitriles). Available at: [Link] - Hansen, P. E. (1996). "Isotope effects on chemical shifts as a probe for tautomerism". Magnetic Resonance in Chemistry. (Foundational text on -dicarbonyl/nitrile tautomerism).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for general shift ranges of ketones and nitriles).[3]

2-Oxocyclopentanecarbonitrile solubility in organic solvents

Technical Whitepaper: Solvation Dynamics and Application of 2-Oxocyclopentanecarbonitrile

Executive Summary

2-Oxocyclopentanecarbonitrile (CAS: 2941-29-9), often referred to as 2-cyanocyclopentanone, is a pivotal

This guide addresses a critical gap in standard safety data sheets (SDS): the complex solubility behavior driven by keto-enol tautomerism . Unlike simple ketones, 2-oxocyclopentanecarbonitrile exhibits dynamic structural shifts depending on the solvent's dielectric constant and hydrogen-bonding capability.[1][3] Understanding these shifts is not merely academic; it is the determinant factor in optimizing alkylation yields and designing efficient workup protocols.[1]

Physicochemical Identity

Before addressing solubility, we must establish the baseline physical properties that govern solvation.[1]

| Property | Value | Relevance to Solubility |

| Molecular Formula | Low molecular weight facilitates solubility in diverse organics.[1][3] | |

| Molecular Weight | 109.13 g/mol | Small size allows rapid diffusion.[1][3] |

| Physical State | Colorless to pale yellow liquid | Miscible in many solvents; requires extraction rather than filtration.[1][3] |

| Boiling Point | ~258°C (at 760 mmHg) | High boiling point makes removal difficult; requires high-vacuum or extraction.[1][3] |

| pKa ( | ~7.0 – 9.0 (Predicted) | Critical: Soluble in basic aqueous media via enolate formation.[1][3] |

| LogP | ~0.4 – 0.9 | Lipophilic enough for organic extraction, hydrophilic enough for polar interaction.[1] |

Solvation Dynamics & Tautomerism

The solubility of 2-oxocyclopentanecarbonitrile is not static.[1][3] The compound exists in an equilibrium between the keto form (favored in non-polar solvents) and the enol form (stabilized by H-bonding or polar solvents).[3][4][5]

The Tautomeric Mechanism

The nitrile group is strongly electron-withdrawing, significantly increasing the acidity of the

-

Non-Polar Solvents (e.g., Hexane, Toluene): The equilibrium shifts toward the Keto form.[1] The molecule relies on dipole-dipole interactions but lacks stabilization for the enol.[1][3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents stabilize the charge separation, often favoring the Enol form or facilitating rapid deprotonation.[1]

-

Protic Solvents (e.g., Ethanol, Methanol): Can act as H-bond donors to the carbonyl oxygen, stabilizing the enol form, but may also interfere with nucleophilic substitutions via solvation shells.[1]

Visualization: Tautomeric Solvation Flow

Caption: Solvent influence on the structural equilibrium of 2-oxocyclopentanecarbonitrile.

Solubility Profile by Solvent Class

This table synthesizes empirical observations with chemical principles to guide solvent selection.

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Extraction / Workup | Best for partitioning from water.[1][3] High solubility due to polarity matching.[1][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Reaction Medium | Ideal for alkylation.[1] Solvates the cation of the base (e.g., |

| Alcohols | Methanol, Ethanol | Good | Crystallization / Reaction | Can be used, but beware of transesterification risks if other ester groups are present (not applicable here, but good practice).[1] |

| Ethers | THF, Diethyl Ether, MTBE | Good | Reaction / Washing | THF is excellent for generation of enolates using strong bases (LDA, NaH) at low temps.[1] |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor | Precipitation / Washing | Used to wash away non-polar impurities or to crash out the product if it solidifies.[1] |

| Aqueous Base | NaOH (1M), | Soluble (Chemical) | Extraction (Acid/Base) | Dissolves by forming the water-soluble enolate salt.[1][3] Crucial for purification.[1][3] |

Experimental Workflows

Protocol A: Solubility Screening (Self-Validating)

Use this protocol to verify solvent compatibility for a new reaction.[1][3]

-

Preparation: Weigh 50 mg of 2-oxocyclopentanecarbonitrile into a clear borosilicate vial.

-

Addition: Add the target solvent in 100

increments at Room Temperature (25°C). -

Observation: Vortex for 30 seconds after each addition.

-

Heating Challenge: If insoluble at 1 mL (50 mg/mL), heat to 40°C.

-

Validation: If it dissolves upon heating but oils out upon cooling, the solvent is a candidate for recrystallization (if the compound is solid) or phase separation.[1]

-

Protocol B: Acid-Base Extraction Purification

This method leverages the acidity (

-

Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .

-

Extraction (Base): Wash the organic layer with 10% aqueous

.[1][3] -

Separation: Collect the aqueous layer.[1] Discard the DCM (organic) layer (after verifying no product remains).[1][3]

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify with HCl (1M) to pH ~3.

-

Observation: The product will oil out or precipitate as it returns to its neutral, protonated form.[1]

-

-

Re-Extraction: Extract the now-cloudy aqueous mixture with fresh DCM.

-

Drying: Dry the DCM over

, filter, and concentrate in vacuo.

Strategic Application in Synthesis

Selecting the right solvent is a function of the desired reaction pathway.[1]

Scenario 1: Alkylation (C-Alkylation vs. O-Alkylation)

-

Goal: Attach an alkyl group to the

-carbon.[1][3] -

Reasoning: These polar aprotic solvents dissolve the organic reactant well.[1] When used with a base like Potassium Carbonate (

), the solvent supports the formation of the enolate but does not solvate the anion too strongly, allowing for -

Avoid: Alcohols (Ethanol), which solvate the anion heavily, reducing nucleophilicity and potentially favoring O-alkylation (formation of enol ethers) over C-alkylation.[1][3]

Scenario 2: Knoevenagel Condensation

-

Goal: Reacting the ketone with an active methylene or aldehyde.[1]

-

Recommended Solvent: Ethanol or Toluene (with Dean-Stark).[1][3]

-

Reasoning: Ethanol allows for the use of piperidine/acetic acid catalysts.[1] Toluene allows for the azeotropic removal of water, driving the equilibrium forward.[1]

Decision Tree: Solvent Selection

Caption: Decision matrix for solvent selection based on synthetic intent.

Safety & Handling

-

Toxicity: As a nitrile derivative, this compound should be treated as potentially releasing cyanide upon metabolism or strong hydrolysis, although the ring structure adds stability.[1] It is harmful if swallowed, inhaled, or absorbed through skin [1, 2].[1][7]

-

PPE: Nitrile gloves are generally resistant, but due to the carrier solvent (often DCM), double-gloving or using laminate gloves is recommended for extended handling.[1]

-

Storage: Store under inert gas (Nitrogen/Argon). While stable, the enol form is susceptible to oxidation over long periods.[1]

References

-

PubChem. (2025).[1][3][7] 2-Oxocyclopentanecarbonitrile (Compound).[1][2][3][8][9] National Library of Medicine.[1][3][10] [Link]

-

ECHA. (2025). Registration Dossier: 2-oxocyclopentanecarbonitrile. European Chemicals Agency.[1][3][7] [Link](Note: Generalized link to ECHA database for verification)[3]

-

Reich, H. J. (2023).[1][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][3] (Reference for comparative Beta-Keto Nitrile acidity). [Link]

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][3] (Reference for Tautomeric Equilibria mechanisms).

Sources

- 1. 2-Oxocyclopentanecarbonitrile | CAS#:2941-29-9 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Oxocyclopentanecarbonitrile | C6H7NO | CID 21941690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. lookchem.com [lookchem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

2-Cyanocyclopentanone: Tautomeric Dynamics and Synthetic Utility

Topic: Tautomerism in 2-cyanocyclopentanone Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

2-Cyanocyclopentanone (2-oxocyclopentanecarbonitrile) represents a critical scaffold in the synthesis of bioactive heterocycles and agrochemicals. Unlike its

Mechanistic Underpinnings: The "Failed Chelation" Hypothesis

To control the reactivity of 2-cyanocyclopentanone, one must first understand why it behaves differently from 2-acetylcyclopentanone or ethyl 2-oxocyclopentanecarboxylate.

The Geometric Constraint

In classical

However, in 2-cyanocyclopentanone , this stabilization is structurally forbidden:

-

Linearity: The cyano group (

) is linear ( -

Distance: This linear geometry projects the nitrogen lone pair away from the enolic hydroxyl group, preventing the formation of the stabilizing 6-membered transition state.

-

Result: The enol form relies solely on intermolecular hydrogen bonding or solvent stabilization. Consequently, in dilute non-polar solutions, the keto form is thermodynamically dominant .

Electronic Push-Pull

Despite the lack of enol stability, the

Visualization: Tautomeric Equilibrium & Geometry

The following diagram illustrates the structural dichotomy between the dominant keto form and the geometrically strained enol form.

Figure 1: The tautomeric landscape of 2-cyanocyclopentanone. Note the central role of the enolate as the reactive gateway, while the neutral enol remains a minor contributor due to geometric constraints.

Solvent-Dependent Analytical Data

For researchers characterizing this compound, spectral signatures shift significantly based on solvent polarity.[1] The following data summarizes the expected shifts.

NMR Spectroscopy ( & )

| Feature | Keto Form ( | Enol Form (Trace/DMSO) | Mechanistic Note |

| Absent | The acidic proton is exchangeable; disappears in | ||

| Enol -OH ( | N/A | Broad singlet; highly concentration/temperature dependent. | |

| Carbonyl ( | Upfield shift in enol due to loss of C=O double bond character. | ||

| Nitrile ( | Conjugation in enol form slightly deshields the nitrile carbon. |

Infrared Spectroscopy (FT-IR)

-

Keto Form: Sharp absorption at ~1750 cm⁻¹ (Cyclopentanone C=O) and ~2250 cm⁻¹ (Non-conjugated Nitrile).

-

Enol Form: Appearance of broad ~3200-3400 cm⁻¹ (-OH) and a shift of the nitrile band to lower wavenumbers (~2210 cm⁻¹ ) due to conjugation with the enolic double bond (

).

Synthetic Implications: Reactivity & Control[2]

The tautomeric ratio is not just a physical curiosity; it dictates synthetic outcomes. The 2-cyanocyclopentanone anion is an ambident nucleophile .

C-Alkylation vs. O-Alkylation

-

C-Alkylation (Thermodynamic Control): Favored by soft electrophiles (e.g., alkyl iodides) and protic solvents that solvate the oxygen, leaving the carbon center active.

-

O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., silyl chlorides, sulfonyl chlorides) and highly polar aprotic solvents (HMPA, DMPU) that leave the oxygen "naked."

Protocol: Selective C-Alkylation (Drug Synthesis Context)

Objective: Synthesis of a quaternary carbon center at the

Reagents:

-

2-Cyanocyclopentanone (1.0 eq)[2]

-

Base:

(Mild) or -

Electrophile: Benzyl bromide (1.1 eq)

-

Solvent: Acetone (for

) or THF (for

Step-by-Step Workflow:

-

Deprotonation: Dissolve 2-cyanocyclopentanone in anhydrous THF at 0°C. Add NaH (1.1 eq) portion-wise. Evolution of

gas indicates enolate formation. Stir for 30 min. Note: The solution will turn yellow/orange due to charge delocalization. -

Addition: Add Benzyl bromide dropwise. The reaction is driven by the formation of the stable C-C bond.

-

Quench: Pour into saturated

. -

Validation: Monitor disappearance of the

-proton triplet (

Experimental Protocol: Tautomeric Ratio Determination

To determine the precise

Materials:

-

2-Cyanocyclopentanone (>98% purity).

-

Solvents:

(Non-polar), -

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

6.1).

Methodology:

-

Preparation: Prepare a 0.1 M solution of substrate in the chosen solvent. Add 0.05 M internal standard.

-

Equilibration: Allow the tube to sit at 25°C for 30 minutes to ensure equilibrium is reached (tautomerism can be slow in pure

). -

Acquisition: Acquire

NMR with a long relaxation delay ( -

Calculation:

Note: If Enol signals are invisible due to rapid exchange, use

Visualizing the Reactivity Pathways

Figure 2: Reactivity map demonstrating the divergence between C- and O-alkylation pathways, controlled by the hard/soft acid-base theory (HSAB) applied to the enolate.

References

-

Silverstein, T. P., & Heller, S. T. (2017). pKa Values in the Undergraduate Curriculum: What Is the Real pKa of Water? Journal of Chemical Education, 94(6), 690–695. Link

-

Schaefer, J. P., & Bloomfield, J. J. (2011).[4] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[4] Organic Reactions.[4][5][6][7][8][9][10][11] Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Organic Chemistry Portal. (2024).[5] Synthesis of Cyclopentanones. Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. guidechem.com [guidechem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. Draw a structure for each of the following: d. the enol tautomer ... | Study Prep in Pearson+ [pearson.com]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cyclopentanone synthesis [organic-chemistry.org]

- 11. echemi.com [echemi.com]

Literature Review & Technical Guide: Synthesis of 2-Oxocyclopentanecarbonitrile

Executive Summary

2-Oxocyclopentanecarbonitrile (CAS: 2941-29-9), also known as 2-cyanocyclopentanone, is a critical alicyclic intermediate used in the synthesis of complex pharmaceutical agents (e.g., antiretrovirals) and agrochemicals.[1][2] Its structural versatility arises from the activating influence of the cyano group, which facilitates alkylation and functionalization at the

This technical guide provides a rigorous analysis of its synthesis, primarily focusing on the Thorpe-Ziegler condensation of adiponitrile , which remains the industry standard due to atom economy and scalability. We also examine purification protocols, mechanistic pathways, and safety mandates required for handling nitrile-based precursors.

Core Synthesis: Thorpe-Ziegler Condensation

The most robust method for synthesizing 2-oxocyclopentanecarbonitrile is the intramolecular base-catalyzed cyclization of adiponitrile (hexanedinitrile).[2] This process, known as the Thorpe-Ziegler reaction, yields an enaminonitrile intermediate which is subsequently hydrolyzed to the target keto-nitrile.[3]

Reaction Scheme

The transformation proceeds in two distinct phases:

-

Cyclization: Adiponitrile is treated with a strong base to form 2-amino-1-cyclopentene-1-carbonitrile .[2][4]

-

Hydrolysis: The enamine intermediate is subjected to mild acidic hydrolysis to yield 2-oxocyclopentanecarbonitrile .[2]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electron flow from the initial deprotonation to the final tautomerization.

Figure 1: Mechanistic flow of the Thorpe-Ziegler condensation from linear dinitrile to cyclic keto-nitrile.[2]

Experimental Protocol

Caution: Cyanides and nitriles are toxic.[2] All operations must be performed in a well-ventilated fume hood. Waste must be treated with bleach (sodium hypochlorite) to neutralize cyanide residues.

Phase A: Cyclization[2][4]

-

Reagents: Adiponitrile (1.0 equiv), Sodium Ethoxide (1.1 equiv), Toluene (Solvent).

-

Procedure:

-

Charge a dry 3-neck round-bottom flask with anhydrous toluene and sodium ethoxide under an inert atmosphere (

or -

Heat the suspension to

. -

Add adiponitrile dropwise over 60–90 minutes. Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.[2]

-

Reflux for 4–6 hours until the reaction is complete (monitor via TLC or GC). The mixture will thicken as the sodium salt of the enamine precipitates.

-

Cool the mixture to room temperature. The solid product (sodium enolate/enamine salt) is filtered or used directly in the next step.

-

Phase B: Hydrolysis & Isolation[2]

-

Reagents: Dilute Hydrochloric Acid (10-15%), Diethyl Ether or Dichloromethane (Extraction).[2]

-

Procedure:

-

Suspend the solid intermediate in ice-cold water.

-

Slowly acidify with dilute HCl to pH ~3–4. This converts the enamine to the imine, which rapidly hydrolyzes to the ketone.

-

Stir vigorously for 30 minutes.

-

Extract the aqueous layer with diethyl ether (

). -

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

Purification & Characterization

Crude 2-oxocyclopentanecarbonitrile is typically a pale yellow to orange oil.[2] High purity is achieved via vacuum distillation.

Distillation Parameters

| Parameter | Value | Notes |

| Boiling Point (Atm) | Decomposition likely at this temp.[2] | |

| Boiling Point (Vacuum) | @ 15 mmHg (Recommended) | |

| Appearance | Colorless liquid | Darkens upon standing if impure.[2] |

| Refractive Index ( | 1.464 | Indicator of purity.[2] |

Spectroscopic Data[2]

-

IR (Neat): Strong absorption at

(C -

H NMR (

Alternative Synthesis Routes

While Thorpe-Ziegler is the dominant route, other methods exist for specific contexts.

| Method | Precursors | Key Reagents | Pros | Cons |

| Direct Cyanation | Cyclopentanone | TMSCN, LDA | Mild conditions | Expensive reagents; atom economy.[2] |

| Radical Cyanation | Cyclopentanone | TsCN, Radical initiator | Novelty | Low yield; difficult purification.[2] |

| Dieckmann Variant | Diethyl adipate | NaOEt, then Hydrolysis | Avoids nitriles initially | Multi-step (Ester |

Safety & Handling

-

Toxicity: 2-Oxocyclopentanecarbonitrile is harmful if swallowed, inhaled, or absorbed through skin.[2] It releases toxic fumes (NOx, CN-) upon thermal decomposition.[2]

-

PPE: Butyl rubber gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert gas in a cool, dry place. The compound is hygroscopic and sensitive to oxidation.

References

-

Thorpe, J. F. (1904).[5][6][7] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative."[5] Journal of the Chemical Society, Transactions, 85, 1726–1761. Link

-

Ziegler, K., et al. (1933).[5][7] "Über vielgliedrige Ringsysteme."[2][5] Justus Liebigs Annalen der Chemie, 504(1), 94–130.[5] Link

-

Organic Syntheses. (1943).[2] "2-Chlorocyclopentanol" (Reference for general cyclopentyl ring handling/distillation).[2] Organic Syntheses, Coll.[8][9][10] Vol. 2, p. 12. Link

-

Schaefer, J. P., & Bloomfield, J. J. (2011).[5] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[5] Organic Reactions.[2][4][5][8][9][11] Link

-

PubChem. (2025).[2] "2-Oxocyclopentanecarbonitrile Compound Summary." National Library of Medicine. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. US6790976B2 - Process for producing aliphatic tricarbonitriles - Google Patents [patents.google.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Technical Safety & Handling Guide: 2-Oxocyclopentanecarbonitrile

Part 1: Executive Summary & Strategic Importance

2-Oxocyclopentanecarbonitrile (CAS: 2941-29-9) is a critical bifunctional building block in medicinal chemistry. Structurally characterized as a

In drug development, this scaffold is frequently employed to synthesize fused pyrazoles, thiophenes, and pyrimidines—motifs ubiquitous in kinase inhibitors and GPCR ligands. However, its reactivity profile presents specific safety challenges, particularly regarding skin absorption and potential metabolic toxicity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for safe manipulation and experimental design.

Part 2: Physicochemical & Chemical Identity

The following data consolidates experimental and predicted values to assist in process design.

Table 1: Chemical Identity & Physical Properties[1]

| Property | Value | Context for Researchers |

| CAS Number | 2941-29-9 | Unique identifier for procurement/inventory. |

| IUPAC Name | 2-Oxocyclopentane-1-carbonitrile | Synonym: 2-Cyanocyclopentanone.[1] |

| Molecular Formula | ||

| Molecular Weight | 109.13 g/mol | Useful for stoichiometry calculations. |

| Physical State | Liquid | Colorless to pale yellow; darkens on oxidation. |

| Density | Denser than water; sinks in aqueous phases. | |

| Boiling Point | High boiling point due to dipole-dipole interactions. | |

| Flash Point | Combustible, but not highly flammable (Class IIIB). | |

| Solubility | Soluble in DCM, THF, EtOAc | Limited solubility in water; extract with organics. |

Part 3: Hazard Identification & Toxicology (GHS)

Unlike simple aliphatic nitriles, 2-oxocyclopentanecarbonitrile combines the toxicity risks of nitriles with the irritant properties of

GHS Classification & Risk Assessment

| Hazard Class | Category | H-Code | Hazard Statement | Mechanism/Implication |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Potential for metabolic release of cyanide ions (slow kinetics). |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin | Lipophilic nature facilitates transdermal absorption. |

| Acute Toxicity (Inhal.) | 4 | H332 | Harmful if inhaled | Mucosal absorption; avoid aerosol generation. |

| Skin Irritation | 2 | H315 | Causes skin irritation | Defatting agent; potential for dermatitis. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation | Direct lachrymator effect expected. |

| STOT - SE | 3 | H335 | May cause respiratory irritation | Irritation of upper respiratory tract.[1][2] |

Toxicological Insight:

While specific

-

Electrophilicity: The ketone makes the

-carbon susceptible to nucleophilic attack by biological macromolecules. -

Metabolic Activation: Nitriles can be metabolized by cytochrome P450 enzymes to release cyanide, though the cyclic structure may sterically hinder this process compared to linear nitriles. Treat with the caution accorded to cyanide precursors.

Part 4: Safe Handling & Engineering Controls

This section outlines a self-validating workflow for handling 2-oxocyclopentanecarbonitrile, ensuring containment and exposure minimization.

Engineering Controls

-

Primary Containment: All operations (weighing, transfer, reaction) must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Secondary Containment: Use spill trays for all liquid transfers to prevent bench contamination.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Nitrile (Double-gloved) is the standard. For prolonged contact or immersion, use Butyl Rubber or Silver Shield laminate gloves, as ketones can degrade nitrile rubber over time.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100 mL.

-

Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with organic vapor (OV) cartridges.

DOT Diagram 1: Safe Handling Workflow

The following decision tree illustrates the operational logic for setting up a reaction involving this compound.

Figure 1: Operational workflow for handling 2-oxocyclopentanecarbonitrile, emphasizing engineering verification before PPE selection.

Part 5: Synthesis & Application Context[5]

For drug discovery professionals, the value of 2-oxocyclopentanecarbonitrile lies in its reactivity. It serves as a "linchpin" scaffold for constructing fused heterocycles.

Key Reaction: Pyrazole Synthesis (Gewald-type or Condensation)

The reaction with hydrazines is the most common application, yielding fused pyrazoles (e.g., 1,4,5,6-tetrahydrocyclopenta[c]pyrazole).

Safety Note: This reaction often requires heating. The combination of a volatile hydrazine (toxic/carcinogenic) and the nitrile requires strict temperature control to prevent runaway exotherms.

DOT Diagram 2: Mechanistic Pathway & Safety Checkpoints

Figure 2: Synthesis of fused pyrazoles. Note the exotherm risk during the cyclization phase, requiring controlled addition of reagents.

Part 6: Emergency Response Protocols

Every laboratory handling this compound must have these protocols posted.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

-

Skin Contact: Immediate Drench. Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk. Seek immediate medical attention.

Fire Fighting

-

Media: Dry chemical,

, or alcohol-resistant foam.[2] Water spray may be used to cool containers but can spread the liquid if not contained. -

Hazards: Combustion produces Carbon Monoxide (CO) , Nitrogen Oxides (NOx) , and potentially traces of Hydrogen Cyanide (HCN) . Firefighters must wear SCBA.

Spill Management

-

Small Spill (<50 mL): Absorb with vermiculite or spill pads. Place in a sealed container labeled "Hazardous Waste - Toxic."

-

Large Spill: Evacuate the area. Ventilate. Use SCBA if entering the zone. Dike the spill to prevent entry into drains.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98930, 2-Oxocyclopentanecarbonitrile. Retrieved January 31, 2026, from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-oxocyclopentane-1-carbonitrile.[1] Retrieved January 31, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2-Oxocyclopentanecarbonitrile: A Guide to Application and Protocol

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks is paramount, particularly in the fields of medicinal chemistry and materials science. 2-Oxocyclopentanecarbonitrile, also known as 2-cyanocyclopentanone, has emerged as a preeminent scaffold for the construction of complex molecular architectures. This colorless liquid (CAS No: 2941-29-9) possesses a unique bifunctional nature, incorporating both a ketone and a nitrile group within a five-membered ring.[1][2] This arrangement provides a rich platform for a diverse array of chemical transformations, making it an invaluable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the core reactivity of 2-oxocyclopentanecarbonitrile and providing field-proven protocols for its application in the synthesis of key heterocyclic systems. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Table 1: Physicochemical Properties of 2-Oxocyclopentanecarbonitrile

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO | [2] |

| Molecular Weight | 109.13 g/mol | [2] |

| CAS Number | 2941-29-9 | [1] |

| Boiling Point | 258 °C at 760 mmHg | [3] |

| Density | 1.084 g/cm³ | [3] |

| Refractive Index | 1.464 | [3] |

Core Reactivity: The Fountainhead of Versatility

The synthetic potential of 2-oxocyclopentanecarbonitrile is rooted in the interplay between its ketone and nitrile functionalities. As a β-ketonitrile, it exhibits several key reactive features:

-

Acidic α-Proton: The proton at the carbon between the carbonyl and cyano groups (C1) is highly acidic due to the electron-withdrawing nature of both adjacent groups. This allows for easy deprotonation with mild bases to form a stabilized enolate, which is a potent nucleophile.

-

Ambident Electrophilicity: The molecule contains two primary electrophilic centers: the carbonyl carbon (C2) and the nitrile carbon. This allows for selective reactions with various nucleophiles.

-

Keto-Enol Tautomerism: Like other ketones, it exists in equilibrium with its enol tautomer. This tautomerism is crucial for many of its condensation reactions.

-

Cyclization Potential: The 1,3-relationship of the carbonyl and cyano groups makes it an ideal precursor for a variety of cyclocondensation reactions to form five- and six-membered heterocyclic rings.

These features allow 2-oxocyclopentanecarbonitrile to participate in a wide range of classical and multicomponent reactions, serving as a linchpin for molecular complexity.

Application Note I: Synthesis of Cyclopentapyrazoles via Knorr-Type Cyclocondensation

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The Knorr pyrazole synthesis, a classic reaction between a 1,3-dicarbonyl compound and a hydrazine, is a direct and efficient method for their preparation.[4] 2-Oxocyclopentanecarbonitrile serves as an excellent 1,3-dicarbonyl equivalent for this transformation, leading to the formation of valuable cyclopentanone-fused pyrazole derivatives.

Causality and Mechanistic Insight

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon. Subsequent tautomerization and dehydration lead to the aromatic pyrazole ring. The choice of solvent is critical; protic solvents like ethanol or acetic acid facilitate the proton transfer steps required for condensation and dehydration.

Protocol: Synthesis of 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

This protocol describes a representative synthesis using phenylhydrazine.

Materials:

-

2-Oxocyclopentanecarbonitrile (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-oxocyclopentanecarbonitrile (e.g., 1.09 g, 10 mmol) in glacial acetic acid (20 mL).

-

Reagent Addition: To the stirring solution, add phenylhydrazine (e.g., 1.19 g, 11 mmol) dropwise at room temperature. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure fused pyrazole derivative.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, typically more polar, UV-active spot for the product.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of aromatic protons from the phenyl group and the disappearance of the characteristic cyclopentanone carbonyl stretch in IR spectroscopy are key indicators of success.

Application Note II: Synthesis of Fused 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction (MCR) for the one-pot synthesis of highly substituted 2-aminothiophenes.[5][6] It involves the condensation of a carbonyl compound, an α-cyano ester or another activated nitrile, and elemental sulfur in the presence of a base.[7][8] 2-Oxocyclopentanecarbonitrile is an ideal substrate as it serves as both the carbonyl component and the activated nitrile component in a self-condensation variant, or it can react with another active methylene compound.

Causality and Mechanistic Insight

The reaction mechanism is generally accepted to proceed in two main stages.[9][10] First, a Knoevenagel condensation occurs between the ketone and the active methylene nitrile, catalyzed by a base (e.g., morpholine or triethylamine), to form an α,β-unsaturated dinitrile intermediate. The base then facilitates the addition of elemental sulfur to the enolate of this intermediate. The resulting thiolate attacks the second nitrile group, leading to cyclization. A final tautomerization yields the stable 2-aminothiophene product. The base is crucial not only for the initial condensation but also for facilitating the addition of sulfur.

Protocol: Synthesis of 2-Amino-3-cyano-4,5-dihydrocyclopenta[b]thiophene-6-carbonitrile

This protocol details the reaction of 2-oxocyclopentanecarbonitrile with malononitrile and sulfur.

Materials:

-

2-Oxocyclopentanecarbonitrile (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (catalytic, ~0.2 eq)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-oxocyclopentanecarbonitrile (e.g., 1.09 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (25 mL).

-

Catalyst Addition: Add morpholine (0.17 mL, 2 mmol) to the suspension.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 50-60 °C) with vigorous stirring for 2-4 hours. The yellow sulfur will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by vacuum filtration.

-

Isolation: If the product does not precipitate, reduce the solvent volume under reduced pressure. Add water to the residue to induce precipitation. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

-

Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield the target 2-aminothiophene.

Table 2: Representative Substrates for Gewald Reaction

| Carbonyl Component | Active Methylene Nitrile | Base | Expected Product Core |

| 2-Oxocyclopentanecarbonitrile | Malononitrile | Morpholine | 2-Amino-3-cyano-cyclopenta[b]thiophene |

| Cyclohexanone | 2-Oxocyclopentanecarbonitrile | Triethylamine | 2-Amino-3-keto-spiro[thiophene-cyclopentane] |

| 2-Oxocyclopentanecarbonitrile | Ethyl Cyanoacetate | Piperidine | Ethyl 2-amino-3-cyano-cyclopenta[b]thiophene-carboxylate |

Application Note III: Multicomponent Synthesis of Fused 2-Amino-3-cyanopyridines

Substituted 2-amino-3-cyanopyridines are highly sought-after scaffolds due to their diverse biological activities, including uses as IKK-β inhibitors and antivirals.[11][12] Multicomponent reactions provide a highly efficient, atom-economical route to these complex structures.[13] 2-Oxocyclopentanecarbonitrile can be employed in a one-pot reaction with an aldehyde, an additional active methylene compound, and an ammonium salt (as an ammonia source) to construct densely functionalized cyclopentapyridine systems.

Causality and Mechanistic Insight

This reaction follows a complex but logical cascade. First, the aldehyde undergoes a Knoevenagel condensation with one of the active methylene compounds (e.g., malononitrile) to form an arylidene intermediate. Concurrently, 2-oxocyclopentanecarbonitrile can form an enamine with ammonia (from ammonium acetate). A Michael addition then occurs between the enamine (nucleophile) and the arylidene intermediate (electrophile). The resulting adduct undergoes intramolecular cyclization, followed by dehydration and aromatization (often via oxidation by air or an added oxidant) to furnish the stable fused pyridine ring. The entire sequence is orchestrated in a single pot, highlighting the efficiency of MCRs.

Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyridine-3,5-dicarbonitrile

Materials:

-

Benzaldehyde (1.0 eq)

-

2-Oxocyclopentanecarbonitrile (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium Acetate (excess, ~2.5 eq)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (e.g., 1.06 g, 10 mmol), 2-oxocyclopentanecarbonitrile (1.09 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.93 g, 25 mmol).

-

Solvent Addition: Add ethanol (30 mL) and equip the flask with a reflux condenser.

-

Reaction Execution: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.

-

Workup and Isolation: After cooling to room temperature, a solid product often precipitates. Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small portion of cold ethanol.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Safety and Handling

2-Oxocyclopentanecarbonitrile should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. GHS hazard statements indicate that the compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Oxocyclopentanecarbonitrile is a remarkably versatile and powerful synthetic building block. Its inherent bifunctionality allows for straightforward entry into diverse and medicinally relevant heterocyclic systems, including fused pyrazoles, thiophenes, and pyridines. The protocols outlined herein demonstrate its utility in both classic named reactions and modern multicomponent strategies. By understanding the core principles of its reactivity, researchers can harness the full potential of this scaffold to accelerate the discovery and development of novel chemical entities.

References

-

Buchler GmbH. Thorpe-Ziegler reaction. Available at: [Link]

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22. Available at: [Link]

-

LookChem. 2-Oxocyclopentanecarbonitrile. Available at: [Link]

-

Chem-Station (2014). Thorpe-Ziegler Reaction. Available at: [Link]

-

ResearchGate. Synthesis of cyclopentanone‐fused pyrazoles. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98930, 2-Oxocyclopentane-1-carbonitrile. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of pyrazoles. Available at: [Link]

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

-

ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Available at: [Link]

-

Royal Society of Chemistry. An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones. Available at: [Link]

-

National Institutes of Health. Chemistry & Biology Of Multicomponent Reactions. Available at: [Link]

-

PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Available at: [Link]

-

ResearchGate. Synthesis of fused pyridines. Available at: [Link]

-

ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]

-

ResearchGate. Consecutive multicomponent reactions for the synthesis of complex molecules. Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds via sequential aza-Piancatelli and Conia-ene type reactions in one pot. Available at: [Link]

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]

-

Freie Universität Berlin. Multicomponent reactions. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction. Available at: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

-

Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

-

Taylor & Francis Online. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

IJPSR. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Available at: [Link]

-

ACS Division of Organic Chemistry. Computational investigations on the mechanism of the Gewald reaction. Available at: [Link]

-

ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

-

MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available at: [Link]

Sources

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. Multicomponent Reactions [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ijpsr.com [ijpsr.com]

- 13. researchgate.net [researchgate.net]

Technical Application Note: Regioselective Knoevenagel Condensation of 2-Oxocyclopentanecarbonitrile

This is a comprehensive technical guide for the Knoevenagel condensation utilizing 2-oxocyclopentanecarbonitrile (also known as 2-cyanocyclopentanone). This protocol is designed for researchers in medicinal chemistry, specifically those targeting Tyrphostin-like scaffolds (tyrosine kinase inhibitors) or functionalized carbocycles.

Introduction & Mechanistic Rationale

The Knoevenagel condensation is a cornerstone reaction for forming C=C bonds by condensing a carbonyl compound with an activated methylene donor.[1] However, 2-oxocyclopentanecarbonitrile presents a unique mechanistic challenge that distinguishes it from linear donors like malononitrile.

The Regioselectivity Paradox

The substrate contains two chemically distinct

-

C2 Position (Active Methylene): Flanked by both the nitrile and ketone. It is highly acidic (

) but sterically crowded and possesses only one proton. Consequently, it cannot undergo standard dehydration to form a stable exocyclic double bond without ring opening or decyanation. -

C5 Position (Alpha-Methylene): Flanked only by the ketone. It is less acidic (

) but sterically accessible and possesses two protons, allowing for standard aldol-dehydration sequences.

Mechanistic Directive: For the synthesis of stable arylidene derivatives (Tyrphostin analogs), the reaction must be driven to the C5 position (thermodynamic control) or utilize the C1 ketone as an electrophile (if reacting with an external active methylene).

This protocol focuses on the Reaction with Aromatic Aldehydes at C5 , creating a conjugated enone-nitrile system critical for Michael acceptor activity in kinase inhibitors.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical regioselectivity required to avoid the "dead-end" aldol adduct at C2.

Figure 1: Catalytic cycle distinguishing the kinetic trap (C2) from the productive thermodynamic pathway (C5).

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 : 1.1 (Substrate : Aldehyde) | Slight excess of aldehyde drives the equilibrium; excess substrate complicates purification. |

| Catalyst | Ammonium Acetate (NH₄OAc) | Acts as a dual acid-base buffer. The acidic component facilitates enolization at C5 and dehydration, while preventing nitrile hydrolysis common with strong bases. |

| Solvent | Ethanol or Toluene | Ethanol for green/precipitation methods. Toluene with Dean-Stark for stubborn substrates requiring water removal. |

| Temperature | Reflux (78–110°C) | Essential to overcome the activation energy for C5 deprotonation and promote thermodynamic equilibration. |

| Atmosphere | Inert (N₂/Ar) | Prevents oxidative degradation of electron-rich aldehydes (e.g., 3,4-dihydroxybenzaldehyde). |

Experimental Protocols

Method A: Ammonium Acetate Mediated Synthesis (Green/Standard)

Best for: Library synthesis, electron-poor to neutral aldehydes.

Reagents:

-

2-Oxocyclopentanecarbonitrile (10 mmol, 1.09 g)

-

Aromatic Aldehyde (11 mmol)

-

Ammonium Acetate (10 mol%, 77 mg)

-

Ethanol (Absolute, 20 mL)

Procedure:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and 2-oxocyclopentanecarbonitrile in ethanol.

-

Catalyze: Add ammonium acetate in one portion.

-

Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C) for 2–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the aldehyde spot and the emergence of a UV-active product spot (often fluorescent).

-

-

Workup (Precipitation):

-

Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

-

The product typically precipitates as a crystalline solid.

-

Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold hexane (2 x 5 mL).

-

-

Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Dean-Stark Dehydration (For Sterically Hindered Substrates)

Best for: Electron-rich aldehydes (e.g., vanillin derivatives) or when Method A fails.

Procedure:

-

Setup: Equip a 100 mL flask with a Dean-Stark trap and reflux condenser.

-

Charge: Mix Substrate (10 mmol), Aldehyde (11 mmol), Piperidine (20

L), and Glacial Acetic Acid (20 -

Reflux: Heat to vigorous reflux (110°C). Monitor water collection in the trap.

-

Termination: Stop when water evolution ceases (approx. 4–8 hours).

-

Workup: Wash the toluene layer with water (2 x 15 mL), Brine (15 mL), dry over Na₂SO₄, and concentrate.

Workflow & Quality Control

Figure 2: Step-by-step experimental workflow for Method A.

Characterization Criteria (QC):

-

1H NMR (DMSO-d6/CDCl3): Look for the diagnostic singlet for the vinyl proton (Ar-CH =C) typically between

7.2 – 7.8 ppm. -

Isomerism: The E-isomer is generally favored due to steric repulsion between the aryl ring and the carbonyl group.

-

IR Spectroscopy:

-

Nitrile (

): ~2200–2250 cm⁻¹ (Weak/Medium). -

Carbonyl (

): ~1680–1720 cm⁻¹ (Shifted due to conjugation).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | Kinetic trapping at C2 (Enolization without reaction). | Switch solvent to Toluene and increase temp. Use Piperidine/AcOH to force equilibrium. |

| Low Yield / Oil | Product is soluble in EtOH; incomplete precipitation. | Concentrate solvent by 50%. Add water dropwise to induce turbidity, then freeze. |

| Nitrile Hydrolysis | Base concentration too high or water present. | Use Ammonium Acetate (buffered) instead of pure Piperidine/NaOH. Ensure anhydrous solvents. |

| Multiple Spots | Isomers often equilibrate in solution. Recrystallization usually isolates the thermodynamic ( |

References

-

Mechanism & General Protocol: Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

-

Tyrphostin Synthesis: Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352.

-

Green Chemistry Modifications: Bose, A. K., et al. (2004). Microwave-Promoted Knoevenagel Condensation. Tetrahedron Letters, 45(6), 1179-1181.

-

Substrate Data: PubChem. 2-Oxocyclopentanecarbonitrile Compound Summary.

Disclaimer: This protocol involves the use of hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult local safety data sheets (SDS) before proceeding.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Oxocyclopentanecarbonitrile Synthesis

Reference Ticket: #TOC-CN-SYNTH-01 Subject: Yield Optimization & Troubleshooting for Thorpe-Ziegler Cyclization of Adiponitrile Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Synthesizing 2-oxocyclopentanecarbonitrile (Target 3 ) from adiponitrile (Reactant 1 ) is a classic textbook transformation that often fails in the lab due to a misunderstanding of the intermediate stability.

The Reality: This is not a one-step reaction.[1][2][3] The immediate product of the base-catalyzed Thorpe-Ziegler cyclization is 2-amino-1-cyclopentenecarbonitrile (Enaminonitrile 2 ), a stable solid. Many researchers experience low yields because they attempt to force the conversion to the ketone in the reaction pot or use hydrolysis conditions that destroy the nitrile group.

The Solution: You must treat this as a two-stage process :

-

Kinetic Control: Cyclization to the enaminonitrile (requires anhydrous, strong base).

-

Thermodynamic Control: Controlled acidic hydrolysis to the ketonitrile (requires mild pH control).

The "Golden Route" Protocol

This protocol is optimized for yield and reproducibility, minimizing polymerization side-reactions.

Phase A: The Thorpe-Ziegler Cyclization

Goal: Maximize conversion of Adiponitrile (1 ) to Enaminonitrile (2 ).

-

Reagents: Adiponitrile (1.0 eq), Potassium tert-butoxide (t-BuOK, 1.1 eq), Toluene (Anhydrous).

-

Setup: Flame-dried 3-neck flask, N2 atmosphere, mechanical stirring (critical due to slurry formation).

Step-by-Step:

-

Solvent Prep: Charge toluene (10 mL per gram of adiponitrile) and t-BuOK into the flask. Heat to 80°C to ensure partial dissolution/suspension.

-

Addition: Add adiponitrile dropwise over 60 minutes. Note: Fast addition causes intermolecular polymerization (dimerization) rather than intramolecular cyclization.

-

Reaction: Stir at 80–90°C for 2–4 hours. A thick precipitate (the potassium salt of the enamine) will form.

-

Quench: Cool to 0°C. Quench with ice-cold water. The solid enaminonitrile (2 ) may precipitate or remain in the organic layer depending on pH.

-

Isolation (Checkpoint): It is often cleaner to isolate the enaminonitrile solid (mp ~148°C) via filtration or extraction before hydrolysis.

Phase B: The Controlled Hydrolysis

Goal: Convert Enaminonitrile (2 ) to 2-Oxocyclopentanecarbonitrile (3 ) without hydrolyzing the nitrile.

-

Reagents: Enaminonitrile (2 ), 10% Aqueous HCl or Oxalic Acid.

Step-by-Step:

-

Suspend/dissolve the enaminonitrile in THF or Ethanol.

-

Add 10% HCl dropwise at Room Temperature .

-